Lipophilicity and Polar Surface Area Comparison
Comparison of predicted physicochemical properties from PubChem reveals a meaningful difference in lipophilicity and hydrogen-bonding capacity. The target compound (2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide) has an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 109 Ų [1]. The closest structurally characterized analog, 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, shows an XLogP3 of 2.5 and a TPSA of 74.2 Ų [2]. The target's lower lipophilicity and higher TPSA predict notably different oral absorption and blood-brain barrier penetration profiles, which is a critical differentiator in CNS drug discovery programs.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.7; TPSA: 109 Ų |
| Comparator Or Baseline | 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: XLogP3: 2.5; TPSA: 74.2 Ų |
| Quantified Difference | ΔXLogP3 = -0.8; ΔTPSA = +34.8 Ų |
| Conditions | Computed values from PubChem release 2021.05.07 (XLogP3 3.0) and Cactvs 3.4.8.18 |
Why This Matters
The 0.8-unit decrease in XLogP3 combined with a 47% increase in TPSA significantly alters predicted bioavailability and CNS penetration, making the target compound a distinct lead candidate for peripheral vs. central target indications.
- [1] PubChem. Compound Summary for CID 122163073: 2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 121023513: 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. National Library of Medicine. View Source
